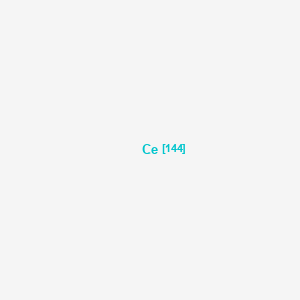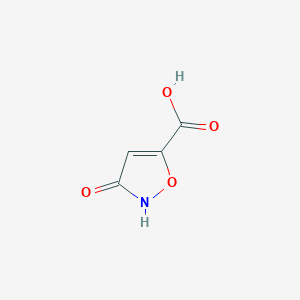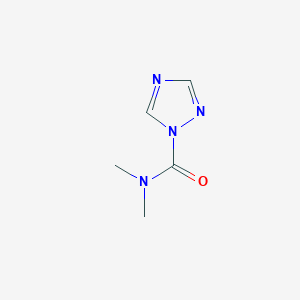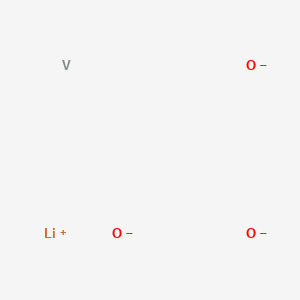
Lithium vanadium oxide (LiVO3)
説明
Lithium vanadium oxide (LiVO3) is an inorganic compound that appears as a white crystalline or powdery substance . It has been widely studied as a cathode for lithium-ion batteries (LIBs) due to its high specific capacity . LiVO3 is also used as a negative electrode material for LIBs, offering a moderate voltage platform and better rate performance .
Synthesis Analysis
LiVO3 can be synthesized through various methods. A novel approach involves the hydrothermal method and subsequent annealing in a nitrogen atmosphere . Another method uses a bio-template to avoid the agglomeration of LiVO3 particles, which are then removed by high-temperature treatment . A different synthesis process involves the use of soft chemistry routes and subsequent calcination .
Molecular Structure Analysis
The phase distribution of lithiated LiVO3 in thick porous electrodes designed to facilitate both ion and electron transport was determined using synchrotron-based operando energy dispersive X-ray diffraction (EDXRD) . Further details about the molecular structure of LiVO3 might be found in the referenced papers .
Chemical Reactions Analysis
LiVO3 has shown great potential as an alternative anode material for LIBs . The lithium storage mechanism and synthesis method of the LiVO3 anode are still in the preliminary stage . The reaction kinetics of the LiVO3-N2 and the LiVO3-Air electrodes were compared to reveal the reason for the .
Physical And Chemical Properties Analysis
LiVO3 is a yellow powder . The phase distribution of lithiated LiVO3 in thick porous electrodes designed to facilitate both ion and electron transport was determined using synchrotron-based operando energy dispersive X-ray diffraction (EDXRD) .
科学的研究の応用
Lithium-Ion Batteries (LIBs) Anode Material
LiVO3 has been proven to have great potential as an alternative anode for lithium-ion batteries (LIBs) . It presents a high capacity of 715 mAh g −1 after 300 cycles at 0.2 A g −1, and long cycling life of 120 mAh g −1 after 3000 cycles at 5.0 A g −1 . This excellent electrochemical performance is attributed to the high and gradually increasing pseudocapacitive contribution storage upon cycling originated from self-adaptive reaction kinetics .
High-Rate Lithium Storage
A LiVO3/C core–shell structure has been constructed for high-rate lithium storage . The highly reversible specific capacity of LiVO3/C reached 776.0 mA h g −1 after 200 cycles at 0.2 A g −1 . The unprecedented lithium-storage ability was attributed to the unique core–shell structure, in which all-around carbon encapsulation provided many interfaces, and enhanced the electron conductivity and structural consistency of the LiVO3/C electrode .
Cathode Material for LIBs
LiVO3 with fewer lithium atoms has been widely studied as a cathode for LIBs . The high cost of lithium resources and limited reserves inhibit its radiance .
Developing Polymer Lithium-Ion (PLI) Batteries
LiVO3 powder is used in developing polymer lithium-ion (PLI) batteries .
Composite Cathode for Rechargeable Lithium Batteries
LiVO3 is used in a composite cathode for rechargeable lithium batteries to accelerate charge and discharge time .
Other Potential Applications
LiVO3 also has other potential catalytic, dielectric, magnetic, electrical, optical, biomedical and bioscience properties .
作用機序
Target of Action
Lithium vanadium oxide (LiVO3) primarily targets lithium-ion batteries (LIBs) . It has been widely studied as a cathode for LIBs and has shown great potential as an alternative anode material . The primary role of LiVO3 in these applications is to facilitate energy storage and transfer.
Mode of Action
LiVO3 interacts with its targets through a process known as intercalation . This involves the insertion of lithium ions into the lattice structure of the LiVO3 compound during the charge/discharge cycles of the battery . The redox reaction of the transition metal in the cathode limits the operating voltage and capacity during charge/discharge . The capacity and operating voltage of livo3 can be increased by utilizing the anionic redox reaction of oxygen in the lattice .
Biochemical Pathways
The primary biochemical pathway affected by LiVO3 is the charge/discharge cycle of lithium-ion batteries . During this process, lithium ions are inserted into and removed from the lattice structure of the LiVO3 compound . This intercalation process results in the storage and release of electrical energy.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of LiVO3 and its application in lithium-ion batteries, we can consider similar concepts. The “absorption” and “distribution” of lithium ions within the LiVO3 structure during the charge/discharge cycle can be considered analogous to the ADME properties of a drug .
Result of Action
The result of LiVO3’s action is the efficient storage and release of electrical energy in lithium-ion batteries . This is evidenced by the high specific capacity and long cycling life of LiVO3-based anode materials . For example, one study reported a high capacity of 715 mAh g−1 after 300 cycles at 0.2 A g−1, and a long cycling life of 120 mAh g−1 after 3000 cycles at 5.0 A g−1 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
lithium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.V/q+1;3*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPPMPGSWJHKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014303 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium vanadium oxide (LiVO3) | |
CAS RN |
15060-59-0 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



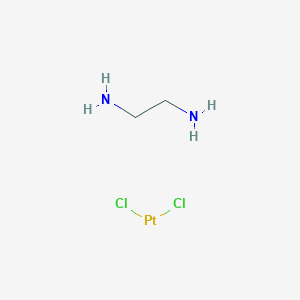

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
